![molecular formula C18H21ClN2O4S B5163804 pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. This compound, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its depletion by pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate leads to the inhibition of cancer cell growth and proliferation. Additionally, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have significant effects on cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation. Additionally, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity. However, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to have potential toxic effects on normal cells, including the depletion of glutamine and the inhibition of T-cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potent antitumor activity, which makes it an attractive candidate for cancer therapy. Additionally, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate is a selective inhibitor of glutaminase, which reduces the potential for off-target effects. However, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to have potential toxic effects on normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for the study of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate. One potential area of research is the development of combination therapies that use pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate in combination with other cancer drugs to enhance its antitumor activity. Additionally, there is a need for further studies to investigate the potential toxic effects of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate on normal cells and to develop strategies to minimize these effects. Finally, the development of more potent and selective glutaminase inhibitors may provide new opportunities for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-aminophenylsulfonamide with 2-chlorobenzoyl isocyanate in the presence of a base. The reaction yields pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate as a white solid with a purity of more than 99%.
Applications De Recherche Scientifique
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential applications in cancer therapy. Glutaminase is an essential enzyme for cancer cell metabolism, and its inhibition by pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate leads to the depletion of glutamine, which is necessary for cancer cell survival and proliferation. Therefore, pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to have potent antitumor activity in various preclinical cancer models, including breast cancer, pancreatic cancer, and non-small cell lung cancer.
Propriétés
IUPAC Name |
pentyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-2-3-6-13-25-18(22)20-14-9-11-15(12-10-14)26(23,24)21-17-8-5-4-7-16(17)19/h4-5,7-12,21H,2-3,6,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRKWKXJJUCXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)
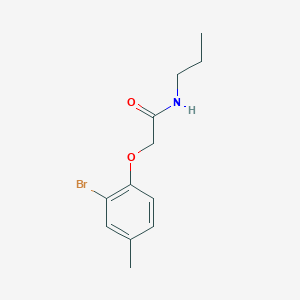
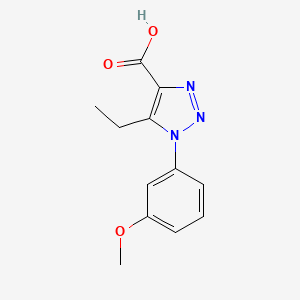
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
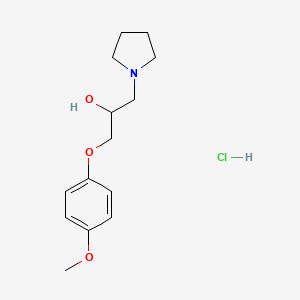
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)
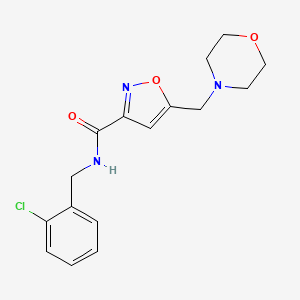
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)
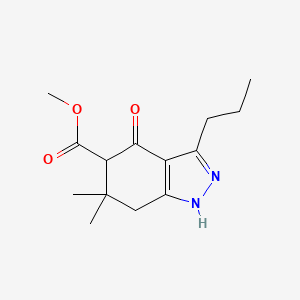
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
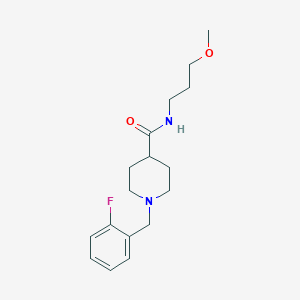
![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)